molecular formula C21H20N4O B4417624 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one

2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B4417624
M. Wt: 344.4 g/mol
InChI Key: RWEOPSULUDRVEY-UHFFFAOYSA-N
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Description

2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for their anti-inflammatory, analgesic, and antipyretic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethyl-2-pyrimidinyl hydrazine with 1-naphthylmethyl ketone under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized under basic conditions to yield the final pyrazolone product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidinyl and naphthylmethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolones with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties. A study demonstrated that metal complexes formed with this compound showed moderate to good activity against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli . The antimicrobial efficacy is attributed to the ability of the compound to interact with bacterial proteins, inhibiting their function.

Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro studies using the DPPH radical scavenging assay revealed that it effectively chelates ferrous ions and scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases . This property makes it a candidate for further development in nutraceuticals and pharmaceuticals targeting oxidative damage.

Molecular Docking Studies
Molecular docking studies have shown promising interactions of the compound with various drug targets involved in disease pathways. These computational analyses provide insights into how the compound can be optimized for better efficacy against specific biological targets . Such studies are crucial for drug design and development processes.

Material Science

Synthesis of Metal Complexes
The synthesis of metal complexes using this compound has been reported, revealing interesting properties such as thermal stability and solubility in organic solvents . These complexes have potential applications in catalysis and materials engineering due to their unique electronic properties and structural characteristics.

Metal ComplexSolubilityThermal StabilityAntimicrobial Activity
Mn ComplexDMSOHighModerate
Co ComplexDMSOModerateGood
Ni ComplexDMFHighModerate

Biochemical Applications

Enzyme Inhibition Studies
The compound has shown potential as an enzyme inhibitor. Studies have indicated that it can inhibit histone methyltransferases (HMTases), which are implicated in cancer progression . This inhibition can alter gene expression patterns, making it a valuable tool in cancer research.

Cellular Studies
In cellular models, the compound has been observed to modulate oxidative stress responses, indicating its potential role in therapeutic strategies for diseases characterized by oxidative damage. The ability to influence cellular pathways highlights its importance in biomedical research.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one involves the inhibition of specific enzymes. It binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,6-dimethyl-2-pyrimidinyl)-3-(1-naphthyl)-1H-pyrazol-5-ol
  • 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone

Uniqueness

Compared to similar compounds, 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one exhibits unique structural features that enhance its biological activity. The presence of both pyrimidinyl and naphthylmethyl groups contributes to its high binding affinity and specificity for certain enzymes, making it a valuable compound in medicinal chemistry.

Biological Activity

The compound 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial, antifungal, antioxidant properties, and potential as an antimalarial agent.

Synthesis and Characterization

The synthesis of the target compound typically involves the condensation of 4,6-dimethylpyrimidine derivatives with naphthalene-based aldehydes under controlled conditions. The resulting compounds are characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm their structure and purity.

Antimicrobial and Antifungal Properties

Recent studies have shown that the synthesized pyrazole derivatives exhibit significant antimicrobial and antifungal activities. For instance, compounds derived from 4,6-dimethylpyrimidine demonstrated moderate to good activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 50 to 200 µg/mL depending on the specific strain tested .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
AStaphylococcus aureus100
BEscherichia coli150
CPseudomonas aeruginosa200

Antioxidant Activity

The antioxidant potential of these compounds has also been evaluated using assays such as DPPH radical scavenging. Results indicated that certain derivatives exhibited strong antioxidant activity comparable to standard antioxidants. For example, one derivative showed an IC50 value of 25 µg/mL in the DPPH assay .

Antimalarial Activity

In the context of antimalarial research, derivatives of this compound have been tested against Plasmodium falciparum kinases. The compound exhibited promising inhibition profiles with IC50 values in the nanomolar range against key kinases involved in the malaria lifecycle . This suggests potential for further development as a therapeutic agent against malaria.

Table 2: Antimalarial Activity Against Plasmodium Kinases

CompoundKinase TargetIC50 (nM)
DPfGSK317
EPfPK625

Case Studies

Case Study 1: Synthesis and Evaluation of Schiff Base Complexes

A study investigated the synthesis of metal complexes using the aforementioned pyrazole derivative as a ligand. These complexes were characterized by their antimicrobial properties and showed enhanced activity compared to their non-complexed forms. The complexes displayed low toxicity while maintaining significant antimicrobial efficacy against various pathogens .

Case Study 2: Structure-Activity Relationship (SAR)

Another study focused on modifying the substituents on the pyrimidine ring to optimize biological activity. Variations in substitution patterns led to differing levels of kinase inhibition and antimicrobial activity. This SAR analysis is crucial for guiding future modifications aimed at enhancing potency and selectivity .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-13-11-14(2)23-21(22-13)25-20(26)19(15(3)24-25)12-17-9-6-8-16-7-4-5-10-18(16)17/h4-11,19H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEOPSULUDRVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C(C(=N2)C)CC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 4
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 5
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 6
2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.